2-(methylthio)pyrimidine-4,6(1H,5H)-dione
Description
Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Medicinal Chemistry Research
Pyrimidine, a heterocyclic aromatic organic compound, stands as a cornerstone in the fields of synthetic and medicinal chemistry. tandfonline.com Its framework is integral to the structure of nucleic acids (DNA and RNA), where the pyrimidine bases cytosine, thymine, and uracil (B121893) are fundamental components. tandfonline.comignited.in This inherent biological relevance allows pyrimidine derivatives to interact readily with various enzymes and biomolecules within the cell. nih.gov
The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling the creation of a vast chemical space for drug discovery. mdpi.com Consequently, researchers have successfully developed a multitude of pyrimidine-containing compounds that exhibit a broad spectrum of pharmacological activities. mdpi.comijpsr.com The therapeutic applications of these derivatives are extensive, with many pyrimidine-based drugs approved by the FDA and currently on the market. tandfonline.comnih.gov The continued exploration of pyrimidine scaffolds is a major focus in the search for novel therapeutic agents, particularly in addressing diseases with emerging drug resistance. nih.gov
Table 1: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer | ignited.innih.govmdpi.com |
| Antiviral | ignited.innih.govmdpi.com |
| Antimicrobial / Antibacterial | ignited.innih.govmdpi.com |
| Anti-inflammatory | nih.govmdpi.comijpsr.com |
| Antifungal | ignited.inmdpi.com |
| Antihypertensive | nih.govmdpi.com |
| Antioxidant | ignited.inmdpi.com |
| Anticonvulsant | ignited.inijpsr.com |
| CNS Depressant | ijpsr.com |
| Antidiabetic | tandfonline.commdpi.com |
| Anti-HIV | tandfonline.comignited.in |
| Antimalarial | tandfonline.comjetir.org |
| Herbicidal | ignited.inijpsr.com |
The Unique Role of Thio-substituted Pyrimidine Diones in Chemical Space
The introduction of a sulfur atom, creating thio-substituted pyrimidines, adds a significant layer of versatility and potential to this class of compounds. jetir.org Specifically, the 2-thiopyrimidine moiety has been identified as a critical determinant of biological activity in many derivatives. jetir.org The presence of the thio group provides an avenue for further functionalization, often through alkylation reactions at the sulfur atom, which is a useful procedure for modifying the pyrimidine ring. researchgate.netnih.gov
Thio-substituted pyrimidine diones, such as thioxodihydropyrimidine-4,6(1H,5H)-dione, serve as valuable starting materials for the synthesis of more complex fused heterocyclic systems, including thienopyrimidines. researchgate.netresearchgate.net These resulting compounds often exhibit their own interesting pharmacological properties, such as antimicrobial and antiviral activities. researchgate.netnih.gov The modification of the pyrimidine core with a thio group can also influence the molecule's ability to participate in oxidative processes within an organism. jetir.org Research into 2-thiopyrimidine derivatives has led to the development of compounds with potent anticancer activity against various cell lines. jetir.org
Overview of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione in Contemporary Chemical and Biological Research
Within the diverse family of thio-pyrimidines, this compound is recognized as a key chemical intermediate and building block in organic synthesis. guidechem.comchemicalbook.com Its structure, featuring a pyrimidinedione core with a methylthio (-SCH3) group at the 2-position, makes it a versatile precursor for creating a variety of more complex molecules. guidechem.com
This compound is primarily utilized in the development of new pharmaceuticals and agrochemicals. guidechem.com In medicinal chemistry, it serves as a precursor in the synthesis of compounds including potential antiviral and antithyroid agents. guidechem.com In the agricultural sector, it has been used in the development of herbicides. guidechem.com The reactivity of its structure allows it to be a valuable scaffold for producing novel compounds with diverse biological activities. guidechem.com Its utility as a synthetic intermediate underscores its importance in both chemical and biological research programs aimed at discovering new functional molecules. chemicalbook.com
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1979-98-2 | guidechem.comchemicalbook.comsigmaaldrich.com |
| Alternate CAS | 29639-68-7 | glpbio.comoakwoodchemical.com |
| Molecular Formula | C5H6N2O2S | guidechem.comsigmaaldrich.com |
| Molecular Weight | 158.18 g/mol | sigmaaldrich.comoakwoodchemical.com |
| Appearance | White to off-white crystalline powder | guidechem.com |
| Synonyms | 2-Methylthiobarbituric acid, 4,6-Dihydroxy-2-(methylthio)pyrimidine, Methylthiouracil | guidechem.comsigmaaldrich.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Aronixil |
| Buspirone |
| Capecitabine |
| Cytarabine |
| Cytosine |
| Cyprodinil |
| Enazadrem |
| Epirizole |
| Erlotinib |
| Etravirine |
| Gemcitabine |
| Guanine |
| Iclaprim |
| Imatinib |
| Methylthiouracil |
| Neohetramine |
| Nilotinib |
| Osimertinib |
| Pemetrexed |
| Prasletinib |
| Rilpivirine |
| Rosuvastatin |
| Thiamine |
| Thiobarbituric acid |
| Thioxodihydropyrimidine-4,6(1H,5H)dione |
| Thymine |
| Trimethoprim |
| Uracil |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUYOLXCQRHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylthio Pyrimidine 4,6 1h,5h Dione and Its Structural Analogs
Classical Cyclocondensation Routes for Pyrimidine-4,6(1H,5H)-dione Scaffolds
The cornerstone of pyrimidine (B1678525) synthesis has traditionally been the cyclocondensation reaction, which involves the formation of the heterocyclic ring from acyclic precursors. These methods are valued for their reliability and access to a wide range of derivatives.
Reactions Involving Malonic Acid Derivatives and Thio-containing Precursors
A fundamental and widely employed method for the synthesis of the pyrimidine-4,6(1H,5H)-dione core involves the condensation of a malonic acid derivative with a thio-containing compound, most commonly thiourea (B124793) or its S-alkylated counterpart, S-methylisothiourea.
The direct synthesis of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione can be achieved through the S-alkylation of thiobarbituric acid. Thiobarbituric acid, which is readily prepared by the condensation of diethyl malonate and thiourea, can be methylated using reagents such as methyl iodide or methyl chloride in the presence of a base like sodium hydroxide.
A more direct approach to 2-substituted pyrimidine-4,6-diones involves the cyclocondensation of a malonic ester, such as diethyl malonate or dimethyl malonate, with S-methylisothiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the condensation and subsequent ring closure. The general mechanism involves the initial formation of an enolate from the malonic ester, which then attacks the carbon of the S-methylisothiourea. Intramolecular cyclization followed by elimination of ethanol and water leads to the formation of the desired pyrimidine-4,6-dione ring.
The following table summarizes representative examples of this synthetic approach:
| Malonic Acid Derivative | Thio-containing Precursor | Base/Solvent | Product | Ref. |
| Diethyl malonate | Thiourea | Sodium ethoxide/Ethanol | Thiobarbituric acid | |
| Thiobarbituric acid | Methyl iodide | Sodium hydroxide/Ethanol | This compound | |
| Dimethyl malonate | S-methylisothiourea sulfate | Hydrochloric acid/Methanol (B129727)/Water | 2-(methylthio)-4,6-dihydroxypyrimidine | researchgate.net |
| Diethyl 2-nitromalonate | Thiourea | Sodium alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | researchgate.net |
Multi-Component Reactions (MCRs) for Diversified Product Libraries
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools for the efficient generation of diverse chemical libraries. dntb.gov.uamdpi.com For the synthesis of pyrimidine-4,6(1H,5H)-dione analogs, MCRs offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of dihydropyrimidinones and their thio-analogs. A typical Biginelli-type reaction for the synthesis of a pyrimidine-4,6-dione scaffold might involve the condensation of an aldehyde, a β-dicarbonyl compound (such as a malonic ester), and urea (B33335) or thiourea. By employing a substituted thiourea or an S-alkylisothiourea, this methodology can be adapted to produce 2-thio or 2-alkylthio pyrimidine derivatives.
These reactions are often catalyzed by a Lewis acid or a Brønsted acid to accelerate the reaction rate and improve yields. mdpi.com The diversity of the final products can be readily achieved by varying the aldehyde and the β-dicarbonyl components.
Advanced Synthetic Strategies
In recent years, the development of more sustainable and efficient synthetic methods has led to the exploration of advanced technologies in the synthesis of pyrimidine derivatives. These strategies often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous reagents and solvents.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has gained significant traction as a method to dramatically accelerate a wide range of chemical reactions. nih.govmdpi.comnih.govsemanticscholar.org In the context of pyrimidine-4,6(1H,5H)-dione synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. dntb.gov.ua
The application of microwave energy to the classical cyclocondensation reactions described in section 2.1.1 can lead to a more efficient synthesis. For instance, the condensation of malonic acid derivatives with thiourea or its derivatives can be completed in a matter of minutes under microwave irradiation, whereas conventional heating might require several hours. Similarly, multi-component reactions for the synthesis of pyrimidine analogs are often amenable to microwave assistance, allowing for the rapid generation of compound libraries. semanticscholar.org
A study on the synthesis of pyrano[2,3-d]pyrimidine derivatives, which share a similar core structure, demonstrated that microwave irradiation in a one-pot, three-component reaction of an aldehyde, methyl cyanoacetate, and thiobarbituric acid in water resulted in excellent yields (78–94%) in just 3–6 minutes. nih.gov This highlights the potential of microwave-assisted synthesis for the efficient and green production of these heterocyclic systems.
Sonochemical Approaches for Green Chemistry Synthesis
Sonochemistry, the application of ultrasound to chemical reactions and processes, provides another avenue for green and efficient synthesis. nih.govbeilstein-archives.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. beilstein-archives.org
Ultrasound irradiation has been successfully employed in the synthesis of a variety of pyrimidine derivatives. researchgate.netnih.gov The benefits of using sonochemistry include shorter reaction times, increased yields, and often milder reaction conditions compared to conventional methods. For example, the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines has been achieved through a one-pot, four-component reaction of an aromatic aldehyde, 2-thiobarbituric acid, and ammonium (B1175870) acetate (B1210297) under ultrasonic irradiation in water, demonstrating a simple and environmentally friendly procedure. nih.gov
The use of ultrasound can be particularly advantageous in heterogeneous reactions, as the cavitation effect can enhance mass transfer and activate the surface of solid reagents or catalysts.
Catalytic Methodologies for Selective Transformations
The use of catalysts is crucial in modern organic synthesis for achieving high selectivity, efficiency, and sustainability. Various catalytic systems have been developed for the synthesis of pyrimidine-4,6(1H,5H)-dione and its analogs.
Lewis acids, such as zinc chloride (ZnCl₂) and copper(II) triflate, are commonly used to catalyze the cyclocondensation and multi-component reactions for pyrimidine synthesis. mdpi.com These catalysts activate the carbonyl groups of the reactants, thereby facilitating the nucleophilic attack and subsequent cyclization.
In addition to traditional Lewis acids, a variety of other catalytic systems have been explored. For instance, KSF montmorillonite (B579905) has been used as a mild and efficient catalyst for the synthesis of dihydropyrimidin-2(1H)-ones. researchgate.net Furthermore, nanoparticle-based catalysts, such as NiFe₂O₄@SiO₂ grafted with sulfonic acid groups, have been employed in the ultrasound-assisted synthesis of pyrimidine derivatives, offering the advantages of high catalytic activity and easy recovery and reuse of the catalyst. rsc.org The development of novel and efficient catalytic systems continues to be an active area of research, aiming to improve the selectivity and environmental footprint of pyrimidine synthesis.
Solvent-Free Reaction Conditions and Their Mechanistic Implications
The use of solvent-free, or neat, reaction conditions has become a cornerstone of green chemistry, offering numerous benefits such as reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields. tandfonline.comresearchgate.net Many of the advanced catalytic syntheses of pyrimidine derivatives, including those using ionic liquids and magnetic nanoparticles, are performed under solvent-free conditions. tandfonline.comresearchgate.net
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction is a classic example where solvent-free conditions have been successfully implemented. tandfonline.comnih.govacs.org Mechanistically, the Biginelli reaction is generally believed to proceed via the formation of an N-acyliminium ion intermediate, which results from the acid-catalyzed condensation of the aldehyde and urea/thiourea. wikipedia.orgorganic-chemistry.org This electrophilic intermediate is then attacked by the enol form of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the final product. wikipedia.org
Under solvent-free conditions, the high concentration of reactants and catalyst can significantly accelerate these steps. tandfonline.com The absence of a solvent minimizes solubility issues and maximizes the frequency of effective collisions between reacting molecules. This environment can favor the formation of the key iminium intermediate and subsequent cyclization. While some reports have explored "catalyst-free" and solvent-free Biginelli reactions, it is argued that in many cases, one of the reactants or the acidic/basic nature of the substrate surface may provide intrinsic catalysis. acs.orgacs.org Nevertheless, the elimination of volatile organic solvents clearly enhances the environmental profile of the synthesis, leading to shorter reaction times and often a simpler work-up, as the product may be isolated by simple washing or recrystallization. tandfonline.comnih.gov
Regioselective Synthesis of Substituted this compound Derivatives
Regioselectivity is a critical aspect in the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present in the starting materials. Multi-component reactions for the synthesis of fused pyrimidine systems often exhibit high regioselectivity, leading to the formation of a single major isomer.
For example, the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and active methylene (B1212753) compounds is described as being highly regioselective. wikipedia.orgtandfonline.com The reaction pathway is proposed to involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminopyrimidine derivative to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and aromatization lead to the final fused heterocyclic product. The specific sequence of these steps dictates the final arrangement of the substituents and thus the regiochemical outcome.
Similarly, the synthesis of pyrimidine derivatives using organolithium reagents has been shown to be highly regioselective. Nucleophilic attack on halopyrimidines, such as 2,4-dichloropyrimidine, strongly favors substitution at the C-4 position over the C-2 position. organic-chemistry.org This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 and C-6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C-2 position. This inherent reactivity allows for the controlled, regioselective introduction of various substituents onto the pyrimidine core.
Investigation of Reaction Mechanisms and Kinetic Profiles in Synthesis
Understanding the reaction mechanism and kinetics is fundamental to optimizing synthetic protocols. For the synthesis of dihydropyrimidines and their derivatives, the mechanism of the Biginelli reaction serves as a foundational model. wikipedia.orgorganic-chemistry.org The reaction is generally acid-catalyzed and proceeds through a series of bimolecular steps. wikipedia.org A widely accepted mechanism involves the initial acid-catalyzed condensation of an aldehyde and a urea/thiourea to form an N-acyliminium ion. This intermediate is then trapped by the nucleophilic addition of a β-ketoester enol. The final steps involve ring-closing condensation and dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one. wikipedia.org
In syntheses employing Brønsted-acidic ionic liquids, the catalyst participates by protonating the aldehyde carbonyl, facilitating the initial condensation with urea/thiourea, and promoting the subsequent cyclization and dehydration steps. nih.govjapsonline.com The reaction kinetics can be significantly influenced by the catalyst loading and temperature, with optimal conditions leading to high yields in short timeframes. nih.gov For instance, studies on the synthesis of pyrimidine derivatives using L-proline nitrate (B79036) as a catalyst in methanol showed a yield of 86.74% in 60 minutes at room temperature, compared to just 33.04% without the catalyst, clearly demonstrating the kinetic enhancement provided by the ionic liquid. japsonline.com
For magnetic nanoparticle catalysts like Fe₃O₄@SiO₂-SnCl₄, the Lewis acidic SnCl₄ sites are crucial for activating the aldehyde component. The heterogeneous nature of the catalyst means the reaction occurs on the nanoparticle surface. While detailed quantitative kinetic studies (e.g., rate constants, activation energies) for these specific nanoparticle systems are not widely available in the reviewed literature, the observed short reaction times suggest very rapid kinetics. japsonline.com The efficiency is likely due to the high local concentration of reactants on the high-surface-area catalyst and the strong Lewis acidity promoting the rate-determining steps of the reaction. Further kinetic analysis and microkinetic modeling would be beneficial for a more detailed understanding of these complex multi-component reaction systems. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Methylthio Pyrimidine 4,6 1h,5h Dione
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in 2-(methylthio)pyrimidine-4,6(1H,5H)-dione is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of two electron-withdrawing carbonyl groups at positions 4 and 6 significantly influences the electron density distribution around the ring, making it susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution.
Electrophilic Substitution: The pyrimidine ring is inherently resistant to electrophilic attack due to its electron-deficient nature. However, the presence of activating groups can facilitate such reactions, which typically occur at the C-5 position, the most electron-rich carbon in the ring system. For pyrimidine derivatives, strong activating groups are often required to promote reactions like nitrosation or halogenation. For instance, studies on other 4,6-disubstituted pyrimidines have shown that the electronic nature of the substituents plays a critical role, where activating groups are necessary for electrophilic nitrosation to proceed at C-5. csu.edu.au Protonation can also occur at the C-5 position in highly activated pyrimidines, leading to the formation of a stable cationic sigma-complex. nih.govresearchgate.net
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction of the pyrimidine system, especially when a good leaving group is present on the ring. While the methylthio group itself is not a premier leaving group, it can be displaced under certain conditions, particularly if the ring is further activated by electron-withdrawing substituents. rsc.org More commonly, the methylthio group is first oxidized to a methylsulfonyl (-SO2CH3) group. This transformation drastically increases the leaving group ability, making the C-2 position highly susceptible to displacement by a wide range of nucleophiles. Comparative studies have shown that 2-sulfonylpyrimidines are significantly more reactive towards nucleophiles than their 2-methylthio counterparts, which can be completely unreactive under the same conditions. nih.gov
The 2-methylthio group is a key functional handle for derivatization. Its reactivity can be categorized into two main pathways: displacement and modification.
Displacement of the Methylthio Group: The lability of the methylthio group in related pyrimidine systems has been demonstrated. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group was found to be displaced by cyanide ions in attempts to prepare the 4-cyano derivative. rsc.org This suggests that strong nucleophiles can displace the methylthio group, although harsher conditions may be required compared to displacing a halogen or sulfonyl group.
Oxidation to Sulfone/Sulfoxide (B87167): A common strategy to enhance the reactivity at the C-2 position is the oxidation of the sulfide (B99878) to a sulfoxide or, more frequently, a sulfone. The resulting 2-(methylsulfonyl)pyrimidine-4,6-dione is a much more potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. This two-step sequence (S-alkylation followed by oxidation) is a powerful method for introducing diverse functionalities at the C-2 position. nih.gov
The following table summarizes the comparative reactivity of different leaving groups at the C-2 position of a pyrimidine ring.
| Leaving Group | Relative Reactivity | Typical Nucleophiles | Reference |
| -SCH3 (Methylthio) | Low | Strong nucleophiles (e.g., CN-) under forcing conditions | rsc.org |
| -Cl (Chloro) | Moderate | Amines, alkoxides, thiolates | nih.gov |
| -SO2CH3 (Methylsulfonyl) | High | Wide range of nucleophiles, including water and thiols | nih.gov |
Functionalization at Specific Sites of the Pyrimidine Dione (B5365651) Scaffold
Beyond the C-2 position, the C-5 and nitrogen atoms (N-1, N-3) of the pyrimidine dione scaffold are primary sites for functionalization, allowing for systematic modification of the molecule's structure and properties.
The methylene (B1212753) group at the C-5 position is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic upon deprotonation. This feature enables a variety of C-C and C-heteroatom bond-forming reactions.
Knoevenagel Condensation: A classic reaction involving the active C-5 methylene group is the Knoevenagel condensation with aldehydes and ketones. In the presence of a base, the pyrimidinedione forms a carbanion at C-5 which then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield a C-5-ylidenemethyl derivative. This method is widely used to append various aryl or alkyl groups to the C-5 position.
Dehydrogenative Coupling: Modern synthetic methods like dehydrogenative coupling offer an atom-economical approach to C-N bond formation. While specific examples for this compound are not extensively documented, the general strategy involves the coupling of a C-H bond with an N-H bond, often catalyzed by a transition metal. researchgate.net This approach, known as dehydrogenative aza-coupling, could potentially be applied to functionalize the C-5 position by reacting the pyrimidinedione with various amines in the presence of a suitable catalyst and oxidant, forming a C-5-amino derivative. Such reactions represent a greener alternative to traditional cross-coupling methods. rsc.org
The table below outlines common methods for C-5 functionalization.
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | 5-Ylidene derivative |
| Michael Addition | Activated Alkenes (e.g., α,β-unsaturated esters) | 5-Alkyl derivative |
| Electrophilic Halogenation | N-Halosuccinimide (NCS, NBS) | 5-Halo derivative |
| Dehydrogenative Aza-Coupling (Potential) | Amine, Catalyst (e.g., Cu, Fe), Oxidant | 5-Amino derivative |
The nitrogen atoms of the pyrimidine dione ring are nucleophilic and can be readily functionalized, most commonly through alkylation or acylation. These modifications can significantly alter the molecule's solubility, steric profile, and biological activity.
N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base (e.g., K2CO3, NaH) leads to the formation of N-alkylated products. ias.ac.in Depending on the reaction conditions and the stoichiometry of the reagents, mono- or di-alkylation can be achieved. Regioselectivity between N-1 and N-3 can be a challenge, often yielding a mixture of isomers. In some cases, steric hindrance from substituents on the pyrimidine ring or the alkylating agent can direct the reaction to a specific nitrogen atom. researchgate.netresearchgate.net
N-Arylation: While less common than N-alkylation, N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, providing access to N-aryl pyrimidinedione derivatives.
Annulation and Fused Heterocyclic Systems Derived from this compound Precursors
The this compound scaffold is an excellent building block for the synthesis of fused heterocyclic systems. derpharmachemica.com By introducing appropriate functional groups onto the pyrimidine ring, intramolecular or intermolecular cyclization reactions can be initiated to construct new rings. These annulation strategies have led to the creation of diverse and complex molecular architectures, including purines, pteridines, and pyridopyrimidines, many of which are of significant pharmacological interest. nih.govnih.gov
For example, a 5-amino-substituted pyrimidinedione can be reacted with a 1,3-dicarbonyl compound or its equivalent to construct a fused pyridine (B92270) ring, yielding a pyrido[2,3-d]pyrimidine (B1209978). Similarly, reaction with nitrous acid can produce a 5-nitroso derivative, which can be reduced to the 5-amino compound and subsequently used in cyclization reactions. The methylthio group at C-2 is often retained during these transformations, serving as a stable substituent in the final fused product.
The following table provides examples of fused systems synthesized from pyrimidine precursors.
| Pyrimidine Precursor | Reagent(s) | Fused Heterocyclic System | Reference |
| 5,6-Diaminopyrimidine | α-Dicarbonyl compounds | Pteridine | derpharmachemica.com |
| 6-Aminopyrimidine | α,β-Unsaturated ketones | Pyrido[2,3-d]pyrimidine | nih.gov |
| 5-Amino-6-chloropyrimidine | Guanidine | Purine (B94841) | derpharmachemica.com |
| 3-Aminopyrazole | β-Enaminones | Pyrazolo[1,5-a]pyrimidine | nih.gov |
Synthesis and Transformations of Pyrido[2,3-d]pyrimidine Derivatives
The fusion of a pyridine ring to the pyrimidine core of this compound gives rise to pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities. One common synthetic approach involves the reaction of a related compound, 6-amino-2-methylthio-3-methyluracil, with reagents like ethyl ethoxymethyleneoxaloacetate or methyl(Z)-2-acetylamino-3-dimethylaminopropenoates. researchgate.net This reaction proceeds through the formation of an enamine intermediate, followed by a thermally induced cyclization to yield the pyrido[2,3-d]pyrimidine skeleton.
Another strategy for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones starts from a preformed pyrimidine aldehyde. nih.gov In a relevant transformation, the 2-methylthio group can be oxidized to a more reactive sulfone, which can then be displaced by various nucleophiles to introduce diversity at this position. nih.gov For instance, a pyrimidine aldehyde can be condensed with a nitrile to form a 7-iminopyridopyrimidine, which is subsequently hydrolyzed to the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 6-Amino-2-methylthio-3-methyluracil | Ethyl ethoxymethyleneoxaloacetate | Diethyl 2-((1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidin-4-yl)amino)methylenemalonate | researchgate.net |
| Pyrimidine aldehyde | Nitrile | 7-Iminopyridopyrimidine | nih.gov |
| 7-Iminopyridopyrimidine | H₂O | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
Formation of Pyrano[2,3-d]pyrimidine Systems
The synthesis of pyrano[2,3-d]pyrimidines, another important class of fused heterocycles, is often achieved through a one-pot, three-component reaction. nih.govnih.govresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative in the presence of a catalyst. nih.gov While direct examples starting from this compound are not extensively documented, its structural similarity to thiobarbituric acid suggests its potential utility in this reaction. nih.gov
The plausible mechanism for this transformation involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile. This is followed by a Michael addition of the active methylene group of the pyrimidine-4,6-dione to the electron-deficient double bond of the arylidene malononitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the final pyrano[2,3-d]pyrimidine product. nih.gov Various catalysts, including sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), have been employed to facilitate this reaction under solvent-free conditions. nih.gov
Table 2: Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Diones
| Aldehyde | Active Methylene Compound | Pyrimidine Derivative | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | Barbituric Acid | SBA-Pr-SO₃H | 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
| p-Chlorobenzaldehyde | Malononitrile | Thiobarbituric Acid | Fe₃O₄ or ZnO or Mn₃O₄ nanoparticles | 7-Amino-5-(4-chlorophenyl)-2-thioxo-2,3-dihydro-5H-pyrano[2,3-d]pyrimidine-4,6(1H,5H)-dione | nih.gov |
Cyclization to Pyrrolo[2,3-d]pyrimidine and Related Structures
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a significant class of heterocyclic compounds due to their structural analogy to purine bases found in DNA and RNA. A versatile method for their synthesis involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. scielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB), proceeds in ethanol (B145695) at moderate temperatures to afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx
Another approach utilizes a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by an iodine/DMSO system. nih.gov This reaction involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening to furnish the pyrrolo[2,3-d]pyrimidine core. nih.gov Although these examples start from 6-aminouracil (B15529) derivatives, the underlying principles of cyclization could potentially be adapted for this compound, likely requiring an initial amination step.
Table 3: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
| Pyrimidine Precursor | Reagents | Catalyst | Product | Reference |
|---|---|---|---|---|
| 6-Amino-1,3-dimethyluracil | Arylglyoxals, Barbituric acid derivatives | TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| 6-Amino-1,3-dimethyluracil | Aurones | I₂/DMSO | 6-(2-hydroxybenzoyl)-5-phenyl-1,3-dimethyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione | nih.gov |
Synthesis of Thiazolopyrimidine and Thiadiazolopyrimidine Derivatives
The fusion of a thiazole (B1198619) ring to the pyrimidine nucleus leads to the formation of thiazolopyrimidines, a class of compounds with a broad spectrum of biological activities. A common synthetic route to thiazolo[3,2-a]pyrimidines involves the reaction of dihydropyrimidinethiones with α-halocarbonyl compounds. nih.govrasayanjournal.co.in For example, 2-phenacylthio-dihydropyrimidine hydrobromides undergo intramolecular cyclization when treated with polyphosphoric acid to yield thiazolo[3,2-a]pyrimidines. nih.gov Similarly, a one-pot condensation of a thiopyrimidine derivative, monochloroacetic acid, an aromatic aldehyde, and other reagents can lead to the formation of 2-arylidene-thiazolo[3,2-a]pyrimidin-3-ones. rasayanjournal.co.in
The 2-thioxo group of a pyrimidine derivative can react with an α-halo ketone to form an S-alkylated intermediate, which then undergoes intramolecular cyclization to form the thiazole ring. This strategy is highly adaptable for the synthesis of a wide range of substituted thiazolopyrimidines.
Table 4: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
| Starting Material | Reagent(s) | Condition | Product | Reference |
|---|---|---|---|---|
| 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | Heating | Thiazolo[3,2-a]pyrimidines | nih.gov |
| 1,4-Dihydropyrimidin-2(1H)-thiones | Monochloroacetic acid, Aromatic aldehydes | Reflux | 2-Arylidene-4,7-dihydrothiazolo[3,2-a]pyrimidin-3-ones | rasayanjournal.co.in |
Exploration of Quinoxaline-Fused Pyrimidine Architectures
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.gov The synthesis of quinoxaline-fused pyrimidines from this compound would likely involve the dione functionality of the pyrimidine ring acting as the 1,2-dicarbonyl equivalent.
A general and widely used method for quinoxaline (B1680401) synthesis is the reaction of an o-phenylenediamine (B120857) with a 1,2-diketone, 1,2-ketoester, or an oxalic acid derivative. nih.gov For instance, the cyclocondensation of o-phenylenediamine with oxalic acid yields quinoxaline-2,3-dione. nih.gov By analogy, the reaction of this compound with a substituted o-phenylenediamine could potentially lead to the formation of a pyrimido[4,5-b]quinoxaline system. This reaction would involve the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the pyrimidine-4,6-dione, followed by dehydration to form the fused quinoxaline ring.
Table 5: General Synthesis of Quinoxaline Derivatives
| Diamine | Dicarbonyl Compound | Condition | Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Glyoxal | Catalyst | Quinoxaline | sapub.org |
| o-Phenylenediamine | Oxalic acid | Cyclocondensation | Quinoxaline-2,3-dione | nih.gov |
| o-Phenylenediamine | α-Hydroxy ketones | I₂/DMSO | Quinoxaline derivatives | nih.gov |
Structural Elucidation and Conformational Analysis of 2 Methylthio Pyrimidine 4,6 1h,5h Dione and Its Analogs
Spectroscopic Characterization Methodologies
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.
For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons in the molecule:
S-CH₃ Protons: A singlet in the region of δ 2.5-2.6 ppm.
C₅-H₂ Protons: A singlet corresponding to the methylene (B1212753) group within the pyrimidine (B1678525) ring.
N-H Protons: One or two broad singlets for the amide protons, the chemical shift of which can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. For the title compound, characteristic signals would include:
S-CH₃ Carbon: A signal around δ 14 ppm. journalijar.com
C₅ Methylene Carbon: A signal for the CH₂ group.
C₄ and C₆ Carbonyl Carbons: Signals in the downfield region (δ 160-180 ppm) typical for carbonyl groups in an amide or ketone environment.
C₂ Carbon: A signal for the carbon atom bonded to the sulfur and two nitrogen atoms, also appearing in the downfield region.
While specific spectral data for the title compound is not extensively published, analysis of closely related analogs provides insight into the expected chemical shifts.
Table 1: ¹H and ¹³C NMR Data for Analogs of this compound
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 5-(bis...)-2-(benzylthio)-pyrimidine-4,6-(1H,5H)-dione derivative lmaleidykla.lt | DMSO-d₆ | 11.60 (s, 1H, NH), 7.20–7.95 (m, 15H, ArH), 5.12 (s, 2H, S-CH₂), 4.58 (s, 4H, S-CH₂) | 195.2, 189.4, 170.4, 168.3, 163.2, 140.5, 130.7, 129.7, 128.9, 128.3, 127.6, 113.1, 45.4, 39.2 |
| 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com | CD₃OD | 5.26 (s, 1H, H5), 3.01 (t, 2H, H1'), 1.60–1.65 (m, 2H, H2'), 1.36–1.41 (m, 2H, H3'), 1.22–1.32 (m, 6H, H4'–6'), 0.87 (t, 3H, H7') | 170.0 (C2), 163.8 (C4, C6), 79.2 (C5), 31.7 (C1'), 22.4-29.9 (C2'–6'), 13.2 (C7') |
Note: The presented data is for analog compounds and serves to illustrate typical chemical shift ranges.
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, typical for the N-H bonds in the amide groups of the pyrimidine ring.
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the methyl and methylene groups.
C=O Stretching: Strong, sharp absorption bands in the range of 1650-1710 cm⁻¹, indicative of the two carbonyl (amide/ketone) groups in the dione (B5365651) structure.
C-N Stretching: Bands in the fingerprint region that can be associated with the C-N bonds of the heterocyclic ring.
Data from related pyrimidine dione derivatives confirms these assignments. For instance, various substituted pyrimidine-4,6-(1H,5H)-dione derivatives show characteristic NH stretching vibrations around 3230-3245 cm⁻¹ and strong CONH absorptions between 1652-1664 cm⁻¹. lmaleidykla.lt
Table 2: Characteristic IR Absorption Bands for Pyrimidine Dione Analogs
| Compound | NH Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
|---|---|---|---|---|
| 5-(bis...)-2-(benzylthio)-pyrimidine-4,6-(1H,5H)-dione derivative | 3242 | 1658 (CONH) | 1637 (C=N), 1624 (C=C) | lmaleidykla.lt |
| 2,4-diamino-benzo[g]pyrimido[4,5-b]quinoline-6,11-dione derivative | 3495, 3354, 3215 | 1673 | 1607 | rsc.org |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula. The molecular formula of this compound is C₅H₆N₂O₂S, with a calculated molecular weight of approximately 158.18 g/mol and an exact mass of 158.01499861 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 158. The fragmentation of the molecular ion depends on its internal energy, and common fragmentation pathways involve the cleavage of the weakest bonds. uni-saarland.de Potential fragmentation patterns for this compound could include:
Loss of the methyl radical (•CH₃) followed by the thio group.
Cleavage of the methylthio group (•SCH₃).
Ring fragmentation leading to the loss of neutral molecules like CO or HNCO.
Analysis of related structures shows that the molecular ion peak is often clearly observed. For example, various benzylthio-pyrimidine-dione derivatives consistently show a prominent (M+H)⁺ peak in their mass spectra. lmaleidykla.lt HRMS analysis provides definitive confirmation of the elemental composition; for instance, the analog 2-(heptylthio)pyrimidine-4,6-diamine showed an observed m/z of 241.1500 for [M+H]⁺, closely matching the calculated value of 241.1481 for C₁₁H₂₁N₄S. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound was not found in the surveyed literature, studies on analogous compounds, such as 4,6-Dichloro-2-(methylthio)pyrimidine, reveal important structural characteristics. In this analog, the pyrimidine ring is essentially planar. researchgate.net The exocyclic C-S and S-CH₃ bond lengths and the C-S-C bond angle are key parameters. For dihydropyrimidine systems, the six-membered ring may not be perfectly planar and can adopt puckered conformations. mdpi.com A crystallographic study would definitively establish the planarity of the ring, the orientation of the methylthio group relative to the ring, and the hydrogen-bonding network formed by the N-H and C=O groups in the crystal lattice.
Tautomerism and Isomerism Studies within the Pyrimidine Dione Framework
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of pyrimidine dione systems. chemicalbook.com this compound can theoretically exist in several tautomeric forms due to the presence of amide and ketone functionalities.
The primary tautomeric equilibrium involves the keto-enol forms:
Dione form: The 4,6-diketo form, as named. This is generally the most stable tautomer for related pyrimidones and barbiturates in most conditions. chemicalbook.comresearchgate.net
Enol forms: Migration of a proton from the C₅ methylene group to one of the carbonyl oxygens can generate two possible enol tautomers (4-hydroxy-6-keto and 6-hydroxy-4-keto).
Dienol form: Migration of protons to both carbonyl oxygens would result in a 4,6-dihydroxypyrimidine structure.
Additionally, lactam-lactim tautomerism involving the N-H protons and adjacent C=O groups can occur. The relative stability of these tautomers is influenced by factors such as the solvent and solid-state packing effects. researchgate.net Quantum chemical calculations on analogous 4-pyrimidone structures suggest that the keto form is the most stable, and intramolecular proton migration requires a significant activation energy. chemicalbook.com The study of tautomerism is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. nih.govacs.org
Conformational Analysis and Stereochemical Considerations
The pyrimidine-4,6(1H,5H)-dione ring is a dihydropyrimidine system. While often depicted as planar, such six-membered rings are conformationally flexible. rsc.org Computational studies on related 1,4-dihydropyrimidines indicate that the ring can adopt puckered, non-planar conformations to alleviate steric strain. mdpi.comimperial.ac.uk
The most likely conformations are slight boat or sofa forms. The degree of puckering is influenced by the substituents on the ring. mdpi.com For this compound, the sp³-hybridized C₅ atom allows for flexibility. The ring could exist in a dynamic equilibrium between different low-energy conformations. The preferred conformation would seek to minimize steric interactions between the substituents and optimize electronic interactions within the ring. Computational models predict a boat-like conformation for many dihydropyrimidine rings, although experimental data in the solid state sometimes shows a significant flattening of the ring, particularly around the amide nitrogen atoms. mdpi.comimperial.ac.uk
Compound Names
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(Methylthio)barbituric acid |
| 4,6-Dichloro-2-(methylthio)pyrimidine |
| 2-(Heptylthio)pyrimidine-4,6-diamine |
| 3-methyl-2-methylthio-5-phenyl-6-(phenylazo)thieno[2,3-d]pyrimidin-4(3H)-one |
| 4-pyrimidone |
Theoretical and Computational Chemistry Approaches to 2 Methylthio Pyrimidine 4,6 1h,5h Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org This approach is widely applied to pyrimidine (B1678525) derivatives to calculate optimized geometries, vibrational frequencies, and electronic properties. ijcce.ac.irnih.gov For 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, would be employed to determine its most stable three-dimensional conformation. ijcce.ac.ir
Key electronic properties that can be calculated include the distribution of electron density, dipole moment, and the energies of molecular orbitals. ijcce.ac.ir These calculations help in understanding the molecule's polarity and stability. The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the regions of positive and negative electrostatic potential on the molecule's surface. This map is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. While specific DFT data for this compound is not extensively published, the table below illustrates typical electronic properties obtained for a pyrimidine derivative using DFT calculations.
| Calculated Property | Typical Value (Illustrative) | Significance |
|---|---|---|
| Total Energy (Et) | -X Hartrees | Indicates the molecule's stability. |
| HOMO Energy (EHOMO) | -6.5 eV | Relates to the electron-donating ability. |
| LUMO Energy (ELUMO) | -1.2 eV | Relates to the electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity. |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is essential for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. arxiv.org For this compound, a key reaction pathway to investigate is tautomerization, given its dione (B5365651) structure. The molecule can exist in different tautomeric forms, and computational models can predict the relative stability of these forms and the energy barriers for their interconversion. nih.gov
For example, studies on similar pyrimidinethione systems have used DFT to model the tautomerization between thiol and thione forms, both in the gas phase and in solution. nih.gov Such studies calculate the geometry of the transition state—the highest energy point along the reaction coordinate—and its associated activation energy (ΔG‡). A lower activation energy indicates a more favorable reaction pathway. nih.gov This type of analysis can reveal which tautomer is predominant under certain conditions and the feasibility of interconversion, which is critical for understanding its chemical behavior and biological interactions.
Analysis of Molecular Orbitals and Frontier Orbital Theory in Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgnih.gov
The energies of the HOMO and LUMO, calculated using methods like DFT, and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of chemical reactivity. nih.gov
A high HOMO energy suggests the molecule is a good electron donor.
A low LUMO energy suggests the molecule is a good electron acceptor.
A small HOMO-LUMO gap indicates high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, analysis of the spatial distribution of the HOMO and LUMO would pinpoint the specific atoms or regions of the molecule that are most reactive. The HOMO is often localized on the sulfur atom and the nitrogen atoms, while the LUMO may be distributed over the pyrimidine ring's carbonyl groups, indicating likely sites for nucleophilic and electrophilic attack, respectively. wuxiapptec.com
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons. |
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The structure of this compound, with its carbonyl groups and N-H moieties, is well-suited for forming strong intermolecular interactions, particularly hydrogen bonds. These interactions are fundamental to the formation of supramolecular assemblies in the solid state and influence properties like solubility and crystal packing. researchgate.net
Computational studies can model the formation of dimers and larger aggregates. DFT calculations have been used to investigate the hydrogen-bonded dimers of similar pyrimidine derivatives, determining their binding energies and most stable geometries. nih.gov For this compound, the N-H groups can act as hydrogen bond donors, and the carbonyl oxygens can act as hydrogen bond acceptors. This can lead to the formation of stable, planar dimeric structures. Understanding these interactions is also crucial for predicting how the molecule might interact with biological targets like protein active sites. nih.gov
In Silico Prediction of Biological Activities and Structure-Activity Relationship (SAR) Derivation
In silico methods are increasingly used in drug discovery to predict the biological activities of compounds and to guide the synthesis of more potent and selective derivatives. nih.gov For this compound, these methods can predict potential pharmacological properties and help establish a Structure-Activity Relationship (SAR). nih.gov
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. nih.gov For the target molecule, modifications could be made at several positions:
Substitution on the methylthio group: Replacing the methyl group with other alkyl or aryl groups.
Substitution at the N1 or N3 positions: Introducing different substituents on the nitrogen atoms of the pyrimidine ring.
Modification at the C5 position: Adding substituents to the methylene (B1212753) group between the two carbonyls.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors (e.g., from DFT) and experimental activity data to create a mathematical model that predicts the activity of new, unsynthesized derivatives. researchgate.net This approach accelerates the design of new compounds with potentially enhanced biological profiles. nih.govmdpi.com
Exploration of Biological Activities and Underlying Mechanistic Insights
Anti-proliferative and Anti-tumor Efficacy: Mechanistic Investigations
Derivatives of the 2-(methylthio)pyrimidine-4,6(1H,5H)-dione core structure have demonstrated significant potential as anti-cancer agents. Their efficacy stems from the ability to interfere with multiple, critical cellular processes that are often dysregulated in cancer. The following sections detail the key mechanisms through which these compounds exert their anti-proliferative and anti-tumor effects.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are pivotal receptor tyrosine kinases (RTKs) that regulate cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Novel thienopyrimidine derivatives, which are structurally related to this compound, have been designed and synthesized as dual inhibitors of both EGFR and VEGFR-2. nih.gov
One of the most potent compounds from a synthesized series, 5f , demonstrated significant inhibitory activity against both kinases. nih.gov This dual inhibition is advantageous as it can simultaneously block tumor cell proliferation driven by EGFR and tumor-induced blood vessel formation mediated by VEGFR-2. nih.gov The design of these compounds often involves bioisosteric replacement of known kinase inhibitor scaffolds, such as the 4-anilinoquinazoline (B1210976) found in Vandetanib, with a thieno[2,3-d]pyrimidine (B153573) core. nih.gov
Similarly, a series of 2-thioxoimidazolidin-4-one derivatives were developed as potent dual inhibitors of EGFR and VEGFR-2. nih.gov The most active compounds, 6 and 8a , exhibited superior inhibitory activity against both kinases compared to the reference drugs sorafenib (B1663141) and erlotinib. nih.gov Molecular docking studies of these compounds revealed binding patterns within the active sites of EGFR and VEGFR-2 that support their inhibitory action. nih.gov
Table 1: Inhibitory Activity of Pyrimidine (B1678525) Derivatives against EGFR and VEGFR-2
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 5f | EGFR | 0.09 | nih.gov |
| 5f | VEGFR-2 | 0.12 | nih.gov |
| 6 | EGFR | 0.08 | nih.gov |
| 6 | VEGFR-2 | 0.11 | nih.gov |
| 8a | EGFR | 0.07 | nih.gov |
| 8a | VEGFR-2 | 0.10 | nih.gov |
| Erlotinib | EGFR | 0.15 | nih.gov |
| Sorafenib | VEGFR-2 | 0.19 | nih.gov |
Cyclin-Dependent Kinase (CDK) Modulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. The dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Consequently, the inhibition of CDKs has become a key strategy in cancer therapy.
Various 2-thiopyrimidine derivatives have been synthesized and evaluated for their ability to modulate CDK activity. One such derivative, 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo nih.govnih.govimidazo[1,2-c]pyrimidine-1-thiol (3) , demonstrated moderate inhibitory activity against CDK1 with an IC50 value of 5 µM. nih.gov
Furthermore, a series of 4,6-disubstituted pyrimidines, discovered through a phenotypic screen targeting the HSF1 pathway, were also identified as potent inhibitors of CDK9. nih.gov The optimized compound from this series, 25 , exhibited high potency against the CDK9 enzyme with an IC50 of 3 nM. nih.gov Structure-activity relationship (SAR) studies on N2,N4-disubstituted pyrimidine-2,4-diamines have also led to the identification of effective dual inhibitors of CDK2 and CDK9. rsc.org The most potent inhibitors, 3g for CDK2 and 3c for CDK9, displayed IC50 values of 83 nM and 65 nM, respectively. rsc.org These findings highlight the potential of the pyrimidine scaffold in developing selective and potent CDK inhibitors.
Table 2: CDK Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target CDK | IC50 | Reference |
|---|---|---|---|
| 3 | CDK1 | 5 µM | nih.gov |
| 25 | CDK9 | 3 nM | nih.gov |
| 3g | CDK2 | 83 nM | rsc.org |
| 3c | CDK9 | 65 nM | rsc.org |
Tubulin Colchicine (B1669291) Site-Binding Mechanisms
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of tubulin dynamics is a well-established anti-cancer strategy. The colchicine binding site, located at the interface of α- and β-tubulin, is a key target for small molecules that inhibit tubulin polymerization.
Several classes of pyrimidine derivatives have been identified as potent tubulin polymerization inhibitors that act by binding to the colchicine site. nih.govacs.org Heterocyclic-fused pyrimidines have been designed and synthesized, with high-resolution X-ray crystal structures confirming their direct binding to the colchicine site. nih.gov Compounds 4a and 6a from this series effectively inhibited tubulin polymerization in a dose-dependent manner and demonstrated significant tumor growth inhibition in a melanoma xenograft model. nih.gov
Similarly, pyrimidine dihydroquinoxalinone derivatives have been developed as potent tubulin polymerization inhibitors targeting the colchicine site. acs.org The most potent of these, compound 12k , exhibited high cytotoxic activity across a wide range of cancer cell lines. acs.org These studies underscore the potential of the pyrimidine scaffold to generate novel anti-mitotic agents that overcome some of the limitations of existing tubulin inhibitors. nih.govnih.gov
Induction of Apoptosis Pathways at the Molecular Level
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many anti-cancer therapies aim to induce apoptosis in tumor cells. Derivatives of pyrimidine-diones have been shown to trigger apoptotic pathways through various molecular mechanisms.
A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were found to induce apoptosis in tumor cells by elevating the production of reactive oxygen species (ROS). rsc.org The lead compound, XS23 , was shown to induce both early and late-stage apoptosis in A375 melanoma cells and dose-dependently increased the expression of cleaved caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. rsc.org
Other pyrimidine-based compounds have also demonstrated the ability to induce apoptosis through caspase activation. Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives significantly activated apoptosis in MCF-7 breast cancer cells, with compound 4 increasing the total apoptosis by over 58-fold compared to control cells. rsc.org Similarly, new indazol-pyrimidine-based derivatives were found to activate caspase-3/7, key executioner caspases, thereby inducing apoptosis in MCF-7 cells. mdpi.com
Table 3: Apoptosis Induction by Pyrimidine Derivatives in Cancer Cells
| Compound | Cell Line | Key Apoptotic Event | Reference |
|---|---|---|---|
| XS23 | A375 | Increased cleaved caspase-9 | rsc.org |
| 4 | MCF-7 | 58.29-fold increase in total apoptosis | rsc.org |
| 4f & 4i | MCF-7 | Activation of caspase-3/7 | mdpi.com |
Antimicrobial Potential: Elucidating Antibacterial and Antifungal Mechanisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The pyrimidine scaffold has proven to be a promising starting point for the development of novel antibacterial and antifungal compounds.
A thiophenyl substituted pyrimidine derivative, F20 , has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govresearchgate.netrsc.org The mechanism of action for this compound is attributed to the inhibition of FtsZ, a key bacterial cell division protein. nih.govresearchgate.net By inhibiting FtsZ polymerization and GTPase activity, F20 disrupts bacterial cell division, leading to cell death. nih.gov
Furthermore, thieno[2,3-d]pyrimidinedione derivatives have been synthesized and shown to possess potent antibacterial activity against a range of multi-drug resistant Gram-positive organisms. nih.gov The flexibility of certain side chains in these molecules appears to be crucial for their biological activity. nih.gov
In the realm of antifungal research, a derivative of the core compound, pyrimidine-4,6(3H,5H)-dione, 2-butylthio- , was identified in extracts of Eucalyptus species and exhibited antifungal activity. ekb.eg This finding highlights the potential of naturally occurring and synthetic pyrimidine-diones as a source of new antifungal agents.
Antiviral Activity: Exploration of Viral Replication Targets
The pyrimidine nucleus is also a key structural motif in the development of antiviral agents. Derivatives of 2-(methylthio)pyrimidine (B2922345) have shown promise in combating viral infections through various mechanisms.
A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and found to exhibit good antiviral activity against the tobacco mosaic virus (TMV). nih.gov One compound in particular, 8i , showed an excellent curative effect against TMV, with an EC50 value of 246.48 µg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov
A broader antiviral strategy involving pyrimidine derivatives is the inhibition of de novo pyrimidine biosynthesis. This pathway is crucial for the replication of many viruses, which have high demands for nucleotides. The small-molecule pyrimidine biosynthesis inhibitor A3 was identified as being active against influenza A virus. mdpi.com By targeting host cell enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), such inhibitors can deplete the pyrimidine pools necessary for efficient viral replication. mdpi.comnih.govnih.govembopress.org This host-targeted approach has the potential to be effective against a wide range of viruses and may be less prone to the development of viral resistance. mdpi.comnih.gov
Anti-inflammatory and Analgesic Properties: Molecular Basis of Action
Derivatives of the pyrimidine scaffold are well-documented for their anti-inflammatory and analgesic activities. nih.govnih.govsemanticscholar.org The molecular mechanisms underlying these effects are often attributed to their ability to modulate key inflammatory pathways. Pyrimidine-based anti-inflammatory agents typically function by inhibiting the enzymes and signaling proteins that mediate the inflammatory response. nih.govymerdigital.com
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the suppression of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGE₂). nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. nih.gov Studies on various pyrimidine derivatives have demonstrated their potential to inhibit both COX-1 and COX-2 enzymes, thereby reducing PGE₂ production. nih.govderpharmachemica.comresearchgate.net For instance, certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been identified as potential COX-2 inhibitors through molecular modeling and in vivo evaluation. derpharmachemica.comresearchgate.net
Furthermore, pyrimidine derivatives can exert anti-inflammatory effects by inhibiting other crucial inflammatory mediators. These include inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a signaling molecule involved in inflammation, and nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and various interleukins. nih.govnih.govnih.gov A study on a novel 2(1H)-thione pyrimidine derivative showed it could reduce the production of NO and the expression of COX-2 and iNOS in lipopolysaccharide-induced macrophage cells. nih.gov
The analgesic activity of pyrimidine compounds is closely linked to their anti-inflammatory properties. The acetic acid-induced writhing model, a common method for screening peripherally acting analgesics, demonstrates that pain sensation is often triggered by a localized inflammatory response involving the release of arachidonic acid and prostaglandins. nih.gov Research on a series of 2-methylthio-1,4-dihydropyrimidine derivatives showed significant analgesic activity in this model, suggesting that they act by inhibiting peripheral pain mechanisms. nih.govbrieflands.com One compound, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione, a 2-thiopyrimidine derivative, exhibited notable analgesic activity (75% at 100 mg/kg) in vivo. nih.gov
The data from related compounds suggest that the this compound scaffold is a promising candidate for mediating anti-inflammatory and analgesic effects, likely through the inhibition of key mediators like COX, iNOS, and pro-inflammatory cytokines.
Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative Example | Activity | Molecular Target/Mechanism | Reference |
|---|---|---|---|---|
| 2-Thiopyrimidine Derivatives | 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione | Analgesic (75% inhibition) & Anti-inflammatory (37.4% inhibition) | Not specified | nih.gov |
| 2-Methylthio-1,4-dihydropyrimidines | Ethyl 4-(4-(dimethylamino)phenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate | Analgesic (70.32% inhibition) | Inhibition of peripheral pain mechanism | nih.gov |
| Pyrido[2,3-d]pyrimidine-1,4-diones | 3-Ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Anti-inflammatory (60% edema inhibition) | Potential COX-2 Inhibition | derpharmachemica.com |
| Pyrimido[1,2-b]pyridazin-2-one Derivatives | Compound with chlorine substituent at position 7 | Anti-inflammatory (IC₅₀ = 29.94 µM for NO production) | COX-2 downregulation, cytokine/chemokine inhibition | nih.gov |
| 2(1H)-Thione Pyrimidine Derivative | 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione | Anti-inflammatory | Inhibition of NO, COX-2, iNOS, TNF-α, IL-1β, IL-6 | nih.gov |
Antioxidant Activity: Investigation of Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. ijpsonline.com Pyrimidine derivatives have emerged as a promising class of antioxidant compounds. nih.govijpsonline.com
The primary mechanism by which many antioxidants function is through free radical scavenging. nih.govresearchgate.net This activity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. medcraveonline.commdpi.com DPPH is a stable free radical that, upon accepting an electron or hydrogen atom from an antioxidant, is converted to a stable, non-radical molecule, resulting in a color change from violet to pale yellow that can be measured spectrophotometrically. medcraveonline.commdpi.com The ability of a compound to donate a hydrogen atom is a key indicator of its radical scavenging capacity. medcraveonline.com
Studies on various pyrimidine derivatives have demonstrated their potential as effective radical scavengers. ijpsonline.comijpsonline.comderpharmachemica.com The presence of thio (-SH) or amino (-NH₂) groups, particularly at the C-2 position of the pyrimidine ring, has been shown to contribute significantly to antioxidant activity. nih.gov For instance, a series of 1-(2-mercapto-6-(substituted phenyl)pyrimidine-4-yl) derivatives showed promising antioxidant activity attributed to the C-2 mercapto group. nih.gov Similarly, sulfoxidation of 4,6-dimethylpyrimidine-2-thiol (B7761162) derivatives yielded compounds with robust antioxidant activity in the DPPH assay. researchgate.net
The evaluation of chromenopyrimidinethiones revealed significant DPPH radical scavenging activity, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) below 42 μg/mL. ijpsonline.com This highlights the capacity of the pyrimidine-thione scaffold to effectively trap free radicals. The antioxidant potential of the this compound core is therefore mechanistically plausible, stemming from its ability to donate a hydrogen atom or electron to neutralize reactive oxygen species.
Table 2: DPPH Radical Scavenging Activity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative Example | Antioxidant Activity (IC₅₀) | Assay Method | Reference |
|---|---|---|---|---|
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | Derivative with electron-releasing benzylidene moiety | 46.31 µg/mL | DPPH Assay | ijpsonline.com |
| Chromenopyrimidinethiones | Novel 4H-chromenes containing a pyrimidine-2-thione | < 42 µg/mL | DPPH & ABTS Assays | ijpsonline.com |
| 2,4,6-Substituted Pyrimidines | Derivative with 4-hydroxyphenyl substitution at S-linked C-2 and C-6 | 8 µM | DPPH Assay | ijpsonline.com |
| Pyrimidine Sulfonyl Methanone | Derivative from sulfoxidation of 4,6-dimethylpyrimidine-2-thiol | Robust activity reported | DPPH Assay | researchgate.net |
| Pyrimidinone Derivatives | Derivative from 4-bromobenzaldehyde (B125591) and thiourea (B124793) | High scavenging activity reported | DPPH Assay | derpharmachemica.com |
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Comprehensive Structure-Activity Relationship (SAR) studies are crucial for understanding these dependencies and for designing more effective therapeutic agents. nih.govrsc.org
Research has consistently shown that modifications at various positions of the pyrimidine core (C-2, C-4, C-5, and C-6) significantly influence anti-inflammatory, analgesic, and antioxidant activities.
C-2 Position: The substitution at the C-2 position is critical. The presence of a thio (-S-) or methylthio (-SCH₃) group, as in the title compound, is a common feature in many biologically active pyrimidines. nih.govbrieflands.comjetir.org Studies have indicated that introducing electron-releasing moieties at this position can enhance anti-inflammatory activity in certain fused pyrimidine systems. nih.gov For antioxidant activity, the presence of -SH or -NH₂ groups at C-2 has been shown to be favorable. nih.gov
C-5 Position: The C-5 position is another key site for modification. The introduction of acetic or propanoic acid moieties at this position in tetrahydropyrimidine (B8763341) derivatives was found to yield compounds with significant anti-inflammatory activity, with the longer propanoic acid chain enhancing lipophilicity and potency. researchgate.net
The electronic properties of the substituents are also a determining factor. For instance, in one series of 4,6-bisaryl-pyrimidin-2-amines, the presence of electron-withdrawing groups (-Cl, -Br) on the aryl rings resulted in potent antioxidant activity. nih.gov Conversely, another study noted that electron-releasing groups on 5-nitropyrimidine-2,4-dione derivatives led to an enhancement of anti-inflammatory activity. nih.gov This indicates that the optimal electronic nature of substituents can be highly dependent on the specific pyrimidine scaffold and the biological target.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Position on Pyrimidine Ring | Type of Substituent | Effect on Biological Activity | Activity Type | Reference |
|---|---|---|---|---|
| C-2 | Electron-releasing moieties (in fused systems) | Enhancement | Anti-inflammatory | nih.gov |
| C-2 | Mercapto (-SH) or Amino (-NH₂) group | Favorable | Antioxidant | nih.gov |
| C-4 | p-dimethylaminophenyl group | Increased potency | Analgesic | nih.gov |
| C-5 | Propanoic acid moiety | Increased potency (vs. acetic acid) | Anti-inflammatory | researchgate.net |
| C-4/C-6 Aryl Rings | Electron-withdrawing groups (-Cl, -Br) | Increased potency | Antioxidant | nih.gov |
| C-5 (on dione (B5365651) ring) | Electron-releasing groups | Enhancement | Anti-inflammatory | nih.gov |
The development of potent and selective pyrimidine-based therapeutic agents increasingly relies on rational design principles. This approach involves leveraging structural biology and computational chemistry to guide the synthesis of molecules with improved efficacy and target specificity. ymerdigital.comderpharmachemica.comnih.gov
A key strategy is structure-based drug design, which begins with identifying a specific biological target, such as an enzyme (e.g., COX-2, Janus kinase 3 [JAK3]) or a receptor. derpharmachemica.comnih.gov Molecular docking studies are then employed to predict how different pyrimidine analogues might bind to the active site of the target protein. derpharmachemica.comnih.gov These computational models can highlight potential hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.
For example, in the design of novel pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents, virtual screening identified a lead compound as a potential COX-2 inhibitor. derpharmachemica.comresearchgate.net Subsequent molecular modeling guided the optimization of this lead structure to enhance its interactions with the COX-2 active site, leading to the synthesis of analogues with potency greater than the standard drug, indomethacin. derpharmachemica.com Similarly, pyrimidine-4,6-diamine derivatives were designed and optimized as selective JAK3 inhibitors, a key target for autoimmune diseases, by engineering interactions with a unique cysteine residue in the JAK3 active site. nih.gov
Another design principle involves modifying the physicochemical properties of the molecule to improve its pharmacological profile. As noted in SAR studies, increasing lipophilicity by extending an alkyl chain can enhance anti-inflammatory activity, likely by improving cell membrane permeability and access to the target site. researchgate.net The synthesis of hybrid molecules, where the pyrimidine scaffold is combined with other pharmacophores (e.g., cinnamic acid derivatives), is another approach to create multi-target ligands with enhanced antioxidant and anti-inflammatory potential. mdpi.com These rational design strategies provide a powerful framework for optimizing the biological response of compounds based on the this compound scaffold.
Future Perspectives and Emerging Research Directions
Development of Advanced Synthetic Strategies for Complex Bioactive Derivatives
The synthesis of pyrimidine (B1678525) derivatives has a rich history, yet the quest for more efficient, versatile, and environmentally friendly synthetic methods continues. rasayanjournal.co.innih.gov Future efforts in the synthesis of derivatives of 2-(methylthio)pyrimidine-4,6(1H,5H)-dione are expected to move beyond traditional condensation reactions. The focus will likely be on the development of advanced synthetic strategies that allow for the precise and controlled introduction of diverse functional groups, leading to the creation of complex and highly specific bioactive molecules.
Multi-component reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, are expected to play a significant role. researchgate.net These reactions are highly efficient and can be used to generate large libraries of diverse compounds for biological screening. Additionally, the use of novel catalytic systems, including metal-based and organocatalysts, will be crucial in developing stereoselective synthetic methods for chiral pyrimidine dione (B5365651) derivatives, which are often more potent and have fewer side effects than their racemic counterparts. The development of such strategies will be instrumental in the creation of new therapeutic agents with improved efficacy and specificity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Biology
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel pyrimidine dione derivatives is no exception. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds. premierscience.com This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Broadening the Scope of Mechanistic Studies for Comprehensive Understanding of Biological Action
While pyrimidine derivatives are known to exhibit a wide range of biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govresearchgate.net Future research will need to focus on broadening the scope of mechanistic studies to gain a comprehensive understanding of how this compound and its derivatives exert their biological effects. This will involve a combination of experimental and computational approaches.
Advanced biochemical and biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, can be used to determine the three-dimensional structures of these compounds in complex with their biological targets. This structural information is invaluable for understanding the molecular basis of their activity and for the rational design of more potent and selective inhibitors. Furthermore, systems biology approaches, which consider the complex network of interactions within a cell, can provide a more holistic view of the biological effects of these compounds.
Exploration of Novel Therapeutic Applications and Target Identification
The diverse biological activities of pyrimidine derivatives suggest that they have the potential to be used in a wide range of therapeutic applications. nih.govresearchgate.net While some applications, such as their use as anticancer and antiviral agents, are relatively well-established, there is significant scope for the exploration of novel therapeutic applications. nih.gov This will require a concerted effort in target identification and validation.
High-throughput screening of large compound libraries against a diverse panel of biological targets can help to identify new therapeutic opportunities for this compound and its derivatives. Furthermore, chemoproteomics approaches can be used to identify the cellular targets of these compounds, providing valuable insights into their mechanism of action and potential therapeutic applications. The exploration of new therapeutic areas, such as neurodegenerative diseases and metabolic disorders, could lead to the development of first-in-class drugs for these challenging conditions.
Sustainable and Green Chemistry Approaches in the Synthesis and Application of Pyrimidine Diones
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. rasayanjournal.co.in The synthesis of pyrimidine diones is no exception, and future research will need to focus on the development of green chemistry approaches for their synthesis and application. nih.goveurekaselect.compowertechjournal.com This will involve the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of catalysts that can be easily recovered and reused. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-(methylthio)pyrimidine-4,6(1H,5H)-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via Knovenagel condensation between thiobarbituric acid derivatives and aldehydes or ketones. For example:
Q. Key variables :
| Condition | Impact on Yield/Purity | Reference |
|---|---|---|
| Solvent (EtOH vs. MeOH) | EtOH improves solubility of intermediates | |
| Temperature (25–60°C) | Higher temps reduce side products | |
| Alkali catalyst (NaOH vs. KOH) | NaOH minimizes over-methylation |
Q. How is the structure of this compound validated experimentally?
Analytical methods :
- NMR : H NMR (CDOD) shows characteristic peaks at δ 2.92 (s, CH-S), δ 7.35–7.57 (aromatic protons in substituted derivatives) .
- HRMS : Exact mass calculated for CHNOS: 158.0149; observed (M+H): 159.0222 .
- X-ray crystallography : Used for derivatives (e.g., 5-aryl-substituted analogs) to confirm tautomeric forms .
Q. What are the primary research applications of this compound?
- Heterocyclic synthesis : Serves as a precursor for pyrazolo[3,4-d]pyrimidines and pyrimido[4,5-b]quinolines with bioactive potential .
- Agrochemical intermediates : Key building block for herbicides like bispyribac and pyrithiobac .
- Free radical scavenging : Substituted analogs show IC values of 179–322 μM in DPPH assays .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of substituted derivatives?
Strategy :
- DFT calculations : Predict reactivity of methylthio groups in nucleophilic substitution reactions (e.g., with aryl halides).
- Molecular docking : Screen derivatives for binding to thymidylate synthase (a cancer target) .
Case study : Modifying the 5-position with electron-withdrawing groups (e.g., -Br, -NO) enhances electrophilicity, improving coupling yields by 15–20% .
Q. What experimental approaches resolve contradictory bioactivity data across studies?
Example : Discrepancies in cytotoxicity (IC ranges from 179 μM to >500 μM) may arise from:
- Solubility differences : Use DMSO-d for NMR consistency .
- Cell line variability : Validate results across multiple lines (e.g., 3T3 fibroblasts vs. HeLa) .
- Redox interference : Include ROS scavengers (e.g., ascorbate) to isolate compound-specific effects .
Q. How do substitution patterns influence structure-activity relationships (SAR) in anticancer studies?
Key findings :
Q. What safety protocols are critical for handling this compound?
- Toxicity : LD (IV, mice) = 275 mg/kg; wear PPE to avoid skin irritation .
- Decomposition : Releases SO/NO at >300°C; use fume hoods during thermal analysis .
- Storage : Stable at -20°C in amber vials; avoid prolonged exposure to light .
Data Contradictions and Resolution
Q. Why do synthesis yields vary between 75% and 90% for similar protocols?
- Trace moisture : Hydrolysis of methylthio groups occurs with >0.1% HO in solvent .
- Catalyst aging : Freshly prepared NaOH/EtOH solutions improve consistency .
Q. How to reconcile conflicting reports on tautomerism (keto-enol vs. thione-thiol)?
- pH-dependent studies : At pH 7.4, the thione form dominates (UV-Vis λ = 320 nm) .
- Isotopic labeling : N NMR confirms enolization in DO .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
